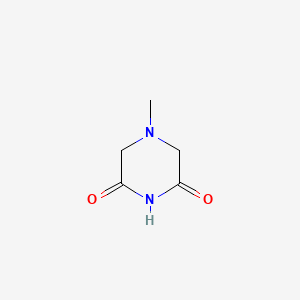

4-Methylpiperazine-2,6-dione

Description

Significance within the Piperazinedione and Cyclic Imide Chemical Class

The piperazine (B1678402) ring is a well-established "privileged scaffold" in the field of drug discovery. nih.gov This is due to its widespread presence in biologically active compounds with applications ranging from anticancer to anti-inflammatory and antifungal agents. nih.gov The six-membered ring containing two nitrogen atoms at opposing positions offers structural rigidity and hydrogen bond accepting/donating capabilities, which can lead to improved water solubility, bioavailability, and target affinity in drug candidates. nih.govresearchgate.net

Piperazinediones represent a specific subset of this important class, characterized by the presence of two carbonyl groups on the piperazine ring. There are three possible regioisomers (2,3-, 2,5-, and 2,6-diones), each with distinct chemical properties. wikipedia.org While the 2,5-diketopiperazines, which are cyclic dipeptides, have garnered the most research interest, the 2,6-diketopiperazine isomer is also of significant chemical importance. wikipedia.org 4-Methylpiperazine-2,6-dione can be described as a cyclized imide derived from iminodiacetic acid. wikipedia.org

The chemical reactivity and stability of this scaffold are of fundamental interest. A 1992 study highlighted the significance of the piperazine nitrogen atoms in this compound, which was used as a model compound. The research demonstrated that these nitrogens significantly contributed to the compound's hydrolytic instability in acidic to neutral pH conditions when compared to other imides. nih.gov This inherent reactivity makes the scaffold both a challenge and an opportunity for chemical modification.

Historical Context and Evolution of Research Focus

The broader family of diketopiperazines has been a subject of scientific inquiry for many years, with research tracing back to studies on the origins of life, where they were investigated as potential products of prebiotic chemistry. ebi.ac.uk The synthesis of piperazine-2,6-diones is typically achieved through methods such as the condensation of iminodiacetic acid derivatives with primary amines. nih.govresearchgate.net

While the early history of this compound is not extensively documented, its use as a model compound in a 1992 study to understand the hydrolysis kinetics of the structurally related cardioprotective drug ICRF-187 indicates its availability and utility in fundamental physical organic chemistry research at that time. nih.gov

The focus of research has since evolved. More recent studies utilize this compound not just as a model system but as a versatile starting material and scaffold for the creation of novel, more complex molecules with specific functional properties. This shift reflects a move from understanding the core chemical nature of the compound towards harnessing its structure for applications in fields like agrochemicals and medicinal chemistry. researchgate.netmdpi.com

Overview of Key Academic Research Domains for this compound

The contemporary research landscape for this compound is primarily centered on its application as a foundational element in the synthesis of new functional molecules.

Organic Synthesis Building Block: The compound serves as a key intermediate in organic synthesis. Its structure allows for modification at the N1 position, enabling the construction of a library of derivatives. Research published in 2005 detailed a facile synthetic route to prepare novel 1-phenyl-piperazine-2,6-diones using this compound as a precursor scaffold. mdpi.com This work demonstrates its utility in creating diverse molecular architectures for further screening and development.

Medicinal and Agrochemical Chemistry: The piperazine-2,6-dione (B107378) core is actively explored for developing new bioactive agents.

Herbicidal Activity: A notable area of research involves the development of derivatives as potential herbicides. A study synthesized a series of compounds, including 1-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione, and found that many of these derivatives exhibited promising post-emergence herbicidal activities against certain broadleaf weeds. mdpi.com

Anticancer Research: The piperazinedione scaffold is present in several potent anticancer agents. For example, 4,4-1,2-(Ethanediyl)bis(1-isobutoxycarbonyloxy-methyl-2,6-piperazinedione) (MST-16) is a piperazine-2,6-dione derivative approved as an oral anticancer drug. tandfonline.com Other research has focused on synthesizing various piperazine-2,6-dione derivatives and screening them for anticancer activity against a range of human cancer cell lines, with some compounds showing promising results. researchgate.net This provides a strong rationale for using this compound as a starting point for new anticancer drug candidates.

Antimicrobial Activity: The N-methylpiperazine moiety is a common feature in molecules designed for antimicrobial activity. biotech-asia.org In one study, a 4-methylpiperazine group was attached to a naphtho[2,3-d]thiazole-4,9-dione (B78148) core. The resulting compound demonstrated potent antimicrobial activity against several Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com

Physicochemical and Mechanistic Studies: The compound continues to serve as a valuable tool for fundamental chemical studies. Its use as a model to probe the hydrolysis mechanisms of more complex drugs like ICRF-187 is a key example. nih.gov Such research helps to build a deeper understanding of structure-stability relationships, which is critical for the design of stable and effective pharmaceuticals.

| Derivative Class | Research Domain | Key Finding | Reference |

| 1-Phenyl-piperazine-2,6-diones | Agrochemicals | Showed promising post-emergence herbicidal activities towards broadleaf weeds. | mdpi.com |

| 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Antimicrobial Agents | Exhibited potent antimicrobial activity against S. aureus, MRSA, and S. epidermidis. | mdpi.com |

| Structurally similar to ICRF-187 | Physicochemical Studies | Used as a model compound to investigate hydrolysis kinetics and the role of piperazine nitrogens in compound instability. | nih.gov |

Table 2: Examples of Research Applications for this compound and its Derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYITBTXCMVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209549 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60725-35-1 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylpiperazine 2,6 Dione and Its Analogues

Conventional and Established Synthetic Routes

Established methods for synthesizing piperazine-2,6-diones have historically relied on straightforward, yet effective, chemical transformations. These routes often involve the formation of amide bonds followed by an intramolecular cyclization to yield the desired heterocyclic scaffold.

Dehydrative Condensation Approaches from Anhydrides and Amines

A cornerstone in the synthesis of cyclic imides, including piperazine-2,6-diones, is the dehydrative condensation reaction between an amine and a cyclic anhydride (B1165640). This method typically proceeds through an intermediate amic acid, which then undergoes cyclization upon heating or treatment with a dehydrating agent to form the imide ring.

The reaction of a primary amine with a suitable anhydride, such as a substituted succinic or glutaric anhydride, first opens the anhydride ring to form a carboxylic acid and an amide functional group (the amic acid). researchgate.netajchem-a.com Subsequent intramolecular condensation, often facilitated by reagents like acetic anhydride and sodium acetate (B1210297), eliminates a molecule of water to close the ring, yielding the cyclic imide. researchgate.netajchem-a.comrsc.org For the synthesis of N-substituted piperazine-2,6-diones, a common strategy involves the reaction of a primary amine with an N-substituted iminodiacetic acid anhydride. The resulting monoamide intermediate is then cyclized with acetic anhydride to form the target dione (B5365651). researchgate.net A one-pot variation of this process utilizes ammonium (B1175870) persulfate (APS) in dimethyl sulfoxide (B87167) (DMSO) as an efficient dehydrating system to directly convert primary amines and cyclic anhydrides into the corresponding cyclic imides. beilstein-journals.org

Table 1: Examples of Dehydrative Condensation Reactions for Cyclic Imide Synthesis

| Reactants | Dehydrating Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine + Cyclic Anhydride | Ammonium Persulfate (APS) in DMSO, Heat | Cyclic Imide | beilstein-journals.org |

| Primary Amine + N-substituted Iminodiacetic Acid Anhydride | Acetic Anhydride | N-substituted Piperazine-2,6-dione (B107378) | researchgate.net |

| Amine + Phthalic Anhydride | Acetic Anhydride + Sodium Acetate | Phthalimide | rsc.org |

| Aromatic Amine + Succinic/Glutaric Anhydride | Acetyl Chloride | N-phenyl succinimide/glutarimide | researchgate.net |

Ring Closure and Cyclization Reactions

Beyond anhydride condensation, various other ring-closure strategies are employed to construct the piperazine-2,6-dione ring. A prevalent method begins with the condensation of iminodiacetic acid derivatives with primary amines to form the heterocyclic structure. researchgate.net Another versatile approach involves the direct cyclization of N-substituted chloroacetamides. In this method, two molecules of an N-substituted chloroacetamide undergo a self-condensation reaction, typically under phase-transfer conditions, to form a symmetrical 1,4-disubstituted piperazine-2,5-dione. ucd.ie

A multi-step but effective route starts with the reaction of an aniline (B41778) with bromoacetyl bromide to form a 2-bromo-N-phenylacetamide intermediate. This intermediate is then reacted with a methyl N-substituted iminomonoacetate. The resulting ester is hydrolyzed to a carboxylic acid, which is subsequently cyclized by refluxing in acetic anhydride with sodium acetate as a catalyst to afford 1-phenyl-piperazine-2,6-diones. mdpi.comnih.gov The synthesis of piperazinediones is often achieved through the cyclization of linear dipeptide precursors, which highlights the connection between these heterocycles and peptide chemistry. nih.govresearchgate.net

Advanced and Atom-Economical Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient in terms of yield but also in atom economy and environmental impact. These principles have been applied to the synthesis of piperazinediones, leading to innovative catalytic, microwave-assisted, and one-pot methodologies.

Catalytic Strategies in Piperazinedione Synthesis

Catalysis offers a powerful tool to enhance the efficiency and selectivity of piperazinedione synthesis. For instance, the direct cyclization of N-substituted chloroacetamides can be effectively promoted by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) in a two-phase system, leading to high yields of 1,4-disubstituted piperazine-2,5-diones at room temperature. ucd.ie For the final ring-closing step in certain multi-step syntheses, a simple catalyst such as sodium acetate can be sufficient to facilitate the dehydration reaction with acetic anhydride. mdpi.com

More advanced catalytic systems have also been explored. Ruthenium catalysts have been used in atom-economical domino redox isomerization/cyclization reactions of aminopropargyl alcohols to generate nitrogen heterocycles. nih.gov Furthermore, catalytic asymmetric synthesis using chiral catalysts, such as Cinchona alkaloids, has been employed to produce enantiomerically enriched piperazinedione derivatives. While not directly for the dione, the synthesis of the related 1-amino-4-methylpiperazine (B1216902) has been achieved via catalytic hydrogenation using a magnetically separable palladium/iron oxide (Pd/Fe3O4) catalyst, showcasing the potential for advanced catalysts in this chemical space. google.com

Table 2: Catalytic Approaches in Piperazinedione and Related Heterocycle Synthesis

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Cyclization of N-substituted chloroacetamides | Triethylbenzylammonium chloride (TEBA) | 1,4-disubstituted piperazine-2,5-diones | ucd.ie |

| Asymmetric Synthesis | Cinchona alkaloid catalysts | Enantiomerically enriched piperazinediones | |

| Domino Redox Isomerization/Cyclization | Ruthenium complex | Nitrogen heterocycles | nih.gov |

| Catalytic Hydrogenation | Paramagnetic Pd/Fe3O4 | 1-amino-4-methylpiperazine | google.com |

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant reductions in reaction times, improved yields, and often cleaner reaction profiles. rasayanjournal.co.inmdpi.com This technology has been successfully applied to the synthesis of piperazine-2,6-diones and their derivatives. For example, the condensation of piperazinedione derivatives with other molecules can be achieved in quantitative yields under microwave irradiation. researchgate.net Microwave heating can accelerate the cyclization kinetics of dipeptide precursors to form diketopiperazines, drastically reducing reaction times from hours to minutes. nih.gov

The principles of green chemistry, which advocate for the reduction of waste and use of less hazardous substances, are evident in these microwave-assisted methods. researchgate.netscribd.com Many procedures are designed to be solvent-free or use environmentally benign solvents like water. rsc.orgnih.gov The combination of microwave heating with one-pot, multi-component reaction strategies further enhances the eco-friendliness of the synthesis by minimizing purification steps and solvent usage. arabjchem.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Cyclization

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | nih.gov |

| Temperature | Often requires high-boiling solvents | Rapid heating to high temperatures (e.g., 150-250°C) | beilstein-journals.orgnih.gov |

| Yields | Variable | Often high to excellent | researchgate.netarabjchem.orgnih.gov |

| Solvent | Organic solvents often required | Can be performed solvent-free or in green solvents (e.g., water) | rsc.orgnih.gov |

One-Pot Reaction Sequences for Cyclic Imides

One-pot syntheses are highly desirable as they increase efficiency and reduce waste by avoiding the isolation and purification of intermediates. Several one-pot strategies have been developed for the synthesis of piperazinediones and related cyclic imides. A notable example is the Ugi multi-component reaction. A two-step, one-pot Ugi cascade reaction has been used to produce tryptamine-piperazine-2,5-diones in good yields. nih.gov Similarly, a one-pot Ugi/nucleophilic substitution/N-acylation sequence provides diastereoselective access to complex pyrrolopiperazine-2,6-diones. acs.org

Other one-pot methods include the direct conversion of primary amines and cyclic anhydrides to imides using a dehydrating reagent system in a single step. beilstein-journals.org Fluorous-linker-assisted synthesis has also enabled a one-pot [3+2] cycloaddition to form bicyclic proline derivatives, which are precursors to piperazinedione-fused tricyclic compounds. nih.gov These multi-component and sequential one-pot reactions represent a convergent and atom-economical approach to building molecular complexity from simple starting materials. nih.govumb.edu

Synthesis of Functionalized Derivatives and Precursors

The creation of functionalized derivatives of 4-methylpiperazine-2,6-dione is crucial for exploring structure-activity relationships and developing new therapeutic agents. This often involves the strategic introduction of various substituents onto the piperazinedione ring or the synthesis of key precursors that facilitate further molecular elaboration.

N-Alkylation and N-Functionalization Strategies

N-alkylation and N-functionalization of the piperazinedione scaffold are common methods for introducing molecular diversity. These reactions typically target the nitrogen atoms of the piperazine (B1678402) ring.

One approach to synthesizing N-substituted piperazine-2,6-diones involves a three-step, one-pot procedure that allows for the introduction of various substituents at the nitrogen atoms in high yields. nih.gov Another method utilizes phase transfer catalysts for N-alkylation under solvent-free conditions, offering an environmentally friendly alternative. researchgate.net For instance, the N-alkylation of a piperazine fragment in tricyclic compounds has been achieved using methyl iodide in an ultrasonic bath with solvents like acetonitrile (B52724) or dimethylformamide, in the presence of a base such as potassium carbonate. researchgate.net

The functionalization of related piperazine systems often involves reacting the parent piperazine with electrophiles. For example, N-(piperazinoacyl) and N-(piperazinoalkyl) derivatives have been synthesized by reacting N-(4-cyclopentylphenyl)haloalkanecarboxamides with 1-methylpiperazine (B117243). grafiati.com

A general strategy for the synthesis of 1-phenyl-piperazine-2,6-diones starts from methyl N-substituted iminomonoacetate. The process involves the initial preparation of an intermediate ester by reacting 2-bromo-N-phenylacetamide with the starting iminomonoacetate. This ester is then hydrolyzed to the corresponding acid, which is subsequently cyclized by refluxing in acetic anhydride with sodium acetate as a catalyst to yield the target 1-phenyl-piperazine-2,6-diones. mdpi.com

Table 1: N-Alkylation/Functionalization Reaction Parameters

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Tricyclic piperazine derivative | Methyl iodide, K2CO3 | Acetonitrile/DMF | Ultrasonic bath, 40–50 °C | N-methylated tricyclic piperazine | researchgate.net |

| N-(4-cyclopentylphenyl) haloalkanecarboxamide | 1-Methylpiperazine | - | - | N-(4-cyclopentylphenyl) piperazinoalkanecarboxamide | grafiati.com |

| Methyl N-substituted iminomonoacetate | 2-bromo-N-phenylacetamide, Et3N; NaOH; Acetic anhydride, NaOAc | Dichloromethane (B109758); -; Acetic anhydride | Room temp; -; Reflux | 1-phenyl-piperazine-2,6-dione | mdpi.com |

Synthesis of Hydroxymethylated and Other Side-Chain Derivatives

The introduction of hydroxymethyl groups and other side chains onto the piperazine framework can significantly influence the biological activity of the resulting compounds.

A notable example involves the synthesis of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine. This process begins with the reaction of 2-chloro-3-cyanopyridine (B134404) with 1-methyl-3-phenylpiperazine (B26559) to form 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine. The cyano group is then hydrolyzed to a carboxylic acid, which is subsequently reduced using lithium aluminum hydride in tetrahydrofuran (B95107) to yield the desired hydroxymethyl derivative. google.com

Another strategy for introducing side chains is through the Dieckmann cyclization of precursors like CH2-N(R)C(O)CH2N(R′)CO2Ph, where the terminal methylene (B1212753) group is activated by a ketone, nitrile, ester, or phosphoryl group. acs.org This approach allows for the formation of piperazine-2,5-diones with various substituents.

Furthermore, the condensation of 4-hydroxy-6-methyl-2,4(1H,3H)-dione with primary and secondary amines, such as piperidine (B6355638) and N-methylpiperazine, in ethanol (B145695) leads to the formation of enamine derivatives with functionalized side chains. nih.gov

Preparation of Key Synthetic Intermediates (e.g., 1-chloroformyl-4-methylpiperazine hydrochloride)

The synthesis of key intermediates is a cornerstone of complex molecule construction. 1-Chloroformyl-4-methylpiperazine hydrochloride is a valuable building block in organic synthesis, particularly for introducing the 4-methylpiperazine moiety. google.compatsnap.com

A common and industrially relevant method for its preparation involves the reaction of N-methylpiperazine with bis(trichloromethyl) carbonate (triphosgene) in an organic solvent. google.compatsnap.com This method is considered safer than using phosgene (B1210022) directly. google.com The reaction parameters, such as the molar ratio of reactants, solvent volume, temperature, and reaction time, are optimized to ensure high yield and purity. google.com For example, a molar ratio of N-methylpiperazine to bis(trichloromethyl) carbonate of 1:0.30–1.0, a reaction temperature of 15–150 °C, and a reaction time of 1–10 hours are typically employed. google.com

This intermediate can then be used in subsequent reactions. For instance, it can be reacted with N-methylpiperazine in the presence of triethylamine (B128534) in a solvent like dichloromethane to synthesize di(4-methylpiperazin-1-yl)methanone. google.com

Table 2: Synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride

| Reactant A | Reactant B | Solvent | Molar Ratio (A:B) | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| N-methylpiperazine | Bis(trichloromethyl) carbonate | Organic Solvent | 1 : 0.30–1.0 | 15–150 | 1–10 | google.com |

Stereoselective Synthesis and Chiral Control in Piperazinedione Scaffolds

Given that many biologically active natural products containing the piperazinedione core are chiral, the development of stereoselective synthetic methods is of paramount importance. nih.gov

Several strategies have been developed to control the stereochemistry of piperazinedione scaffolds. One approach involves the use of proline-based diketopiperazines, which serve as scaffolds for the construction of small compound libraries and the synthesis of natural products. nih.govacs.org These methods often allow for the stereoselective synthesis of highly functionalized derivatives. nih.gov

Another strategy employs aza-diketopiperazine (aza-DKP) scaffolds derived from amino acids. A rhodium-catalyzed hydroformylative cyclohydrocarbonylation of an allyl-substituted aza-DKP, followed by a diastereoselective functionalization, allows for the synthesis of novel bicyclic and tricyclic aza-DKP scaffolds with high diastereoselectivity. rsc.org

The Ugi multicomponent reaction has also been utilized for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. A one-pot Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence provides access to a wide variety of these fused bicyclic systems with complete diastereoselectivity. researchgate.net

Furthermore, stereoselective synthesis has been achieved through one-pot intermolecular or intramolecular [3 + 2] azomethine ylide cycloadditions. beilstein-journals.org This method has been used to prepare polycyclic scaffolds containing piperazinedione rings with controlled stereochemistry. beilstein-journals.org

Table 3: Stereoselective Synthesis Strategies for Piperazinedione Scaffolds

| Method | Key Features | Resulting Scaffold | Reference |

|---|---|---|---|

| Proline-based Scaffolds | Diversity-oriented, efficient | Highly functionalized proline-based diketopiperazines | nih.govacs.org |

| Aza-DKP Cyclohydrocarbonylation | Rh(I)-catalyzed, diastereoselective functionalization | Bicyclic and tricyclic aza-diketopiperazines | rsc.org |

| Ugi Multicomponent Reaction | One-pot sequence, complete diastereoselectivity | Pyrrolopiperazine-2,6-diones | researchgate.net |

| [3 + 2] Azomethine Ylide Cycloaddition | One-pot, stereoselective | Polycyclic scaffolds with piperazinedione rings | beilstein-journals.org |

Chemical Reactivity, Transformation Chemistry, and Mechanistic Investigations

General Reactivity Profile of the Piperazinedione Core

The piperazinedione ring is a conformationally constrained and relatively planar scaffold that incorporates both hydrogen bond donors and acceptors. wikipedia.org This structure is generally stable to proteolysis. wikipedia.org The core reactivity of the piperazinedione system can be categorized into reactions at the nitrogen atoms, the carbonyl carbons, and the α-carbons (C-3 and C-6). The dione (B5365651) functional groups are key to its reactivity, enabling various transformations. cymitquimica.com

Key reactive sites on the piperazinedione core include:

Nitrogen Atoms (N-1 and N-4): The secondary amide nitrogen (N-1) can be deprotonated and subsequently alkylated or acylated. The tertiary amine at N-4 in 4-methylpiperazine-2,6-dione influences the basicity and nucleophilicity of the molecule.

Carbonyl Carbons (C-2 and C-5): These electrophilic centers are susceptible to nucleophilic attack, leading to ring-opening or addition products. Reduction of the carbonyl groups can yield diols.

α-Carbons (C-3 and C-6): The protons on these carbons are acidic and can be removed by a base to form enolates. These enolates can then react with various electrophiles, allowing for functionalization at these positions. wikipedia.org

Reactions Involving Carbonyl and Ring Carbon Centers

The carbonyl groups and the adjacent α-carbons are primary sites for chemical transformations, enabling the construction of more complex molecular architectures.

The carbonyl groups of the piperazinedione ring are susceptible to nucleophilic attack. While harsh conditions can lead to hydrolysis and ring cleavage, more controlled reactions allow for functionalization. msu.edu Nucleophilic substitution reactions can occur at the carbonyl groups, and 4-methylpiperazine itself can act as a nucleophile in substitution reactions to be incorporated into other molecular frameworks. vulcanchem.commdpi.com For example, chloromethyl intermediates can react with 4-methylpiperazine to attach the heterocyclic moiety to a purine (B94841) scaffold. vulcanchem.com

In related systems, detailed mechanistic studies have shown that pH-sensitive polymers containing α-amino esters can degrade selectively at neutral pH to form diketopiperazines through a mechanism involving sequential intramolecular O→N acyl shifts, a form of nucleophilic acyl substitution. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions Involving Piperazines

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Reference |

| Purine-CH₂Cl | 4-Methylpiperazine | Purine-CH₂-piperazine | vulcanchem.com |

| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 4-Methylpiperazine | 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | mdpi.com |

| 1-(4-chlorobenzhydryl)piperazine | Benzoyl Chlorides | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |

The α-carbons (C-3 and C-6) of the piperazinedione ring possess acidic protons, allowing for the formation of enolates under basic conditions. These enolates are potent nucleophiles that can be trapped with various electrophiles, enabling C-C bond formation. wikipedia.org

Common functionalization reactions at these centers include:

C-Alkylation: Enolates generated from the piperazinedione ring can be alkylated. However, this reaction can be challenging and may lead to side products or epimerization. wikipedia.org

C-Acylation: Intramolecular C-acylation of an enolate is a known strategy for forming the piperazinedione ring itself. wikipedia.org

Aldol Condensation: In a base-catalyzed reaction, the enolate of a piperazinedione derivative can react with aldehydes, such as benzaldehyde, in an aldol-type condensation to introduce a benzylidene group at the C-3 position. mdpi.com This reaction effectively functionalizes the ring carbon.

Table 2: Functionalization at Ring Carbons of Piperazinedione Derivatives

| Piperazinedione Derivative | Reagents | Reaction Type | Product | Reference |

| (R)-1,4-Diacetyl-3-methylpiperazine-2,5-dione | 1. Benzaldehyde, 2. t-BuOK/t-BuOH | Aldol Condensation | (R,Z)-1-acetyl-3-benzylidene-6-methylpiperazine-2,5-dione | mdpi.com |

| Phenyl carbamate (B1207046) precursor | Base | Intramolecular Enolate Acylation | 2,5-Diketopiperazine ring | wikipedia.org |

Nucleophilic Additions and Substitutions

Reactivity at Nitrogen Centers

The nitrogen atoms in the this compound ring are key sites for derivatization, influencing the compound's properties and allowing for the synthesis of diverse chemical libraries.

The secondary amide nitrogen (N-1) in the piperazinedione ring can be readily functionalized. N-alkylation is a common transformation, often achieved using a base like sodium hydride to deprotonate the amide, followed by reaction with an alkyl halide. wikipedia.org However, milder methods, such as using phase-transfer catalysts, have been developed to minimize side reactions like epimerization. wikipedia.org

Solid-phase synthesis protocols have been developed to create libraries of N-substituted diketopiperazines. researchgate.netcapes.gov.br For instance, a multi-step synthesis on a resin, utilizing a reductive alkylation mediated by sodium triacetoxyborohydride, has been successfully employed to generate a large combinatorial library of trisubstituted piperazinediones. researchgate.net Another facile method involves using iminodiacetic acid as a precursor to construct the N-substituted DKP framework on a solid support. researchgate.net

The N-4 methyl group in this compound is a stable substituent, but the parent piperazinedione can be derivatized at this position. For example, novel 1-phenyl-piperazine-2,6-diones have been prepared via a route starting from methyl N-substituted iminomonoacetate. mdpi.com

When the α-carbons (C-3 and C-6) are stereocenters, their stereochemical integrity is a major consideration during chemical transformations. Diketopiperazines can undergo epimerization (inversion of stereochemistry) at these centers, particularly under basic, acidic, or thermal conditions. wikipedia.org This process often proceeds through the formation of a planar enolate intermediate, which can be protonated from either face, leading to a mixture of diastereomers. wikipedia.orgjst.go.jp

The tendency for epimerization is a significant challenge in the synthesis of chiral piperazinediones and in peptide chemistry, where diketopiperazine formation is a common side reaction that can lead to racemization of amino acid residues. nih.govnih.gov Studies have shown that the formation of diketopiperazines from dipeptides can lead to significant epimerization of the constituent amino acids. nih.gov The composition of the cis and trans isomers at equilibrium depends on factors like the steric bulk of the side chains and whether the nitrogen atoms are alkylated. wikipedia.org

In proline-containing diketopiperazines, epimerization can occur via enolization, and the resulting stereoisomer may be stabilized by favorable intramolecular hydrophobic interactions. jst.go.jp The development of synthetic methods that avoid epimerization, such as using milder reaction conditions or specific linkers in solid-phase synthesis, is an active area of research. wikipedia.orgrsc.orgrsc.org

N-Substitutions and Derivatizations

Hydrolysis and Degradation Pathways of this compound

The stability of this compound in aqueous solutions is a critical aspect of its chemical behavior, with hydrolysis being a primary degradation pathway. The rate and mechanism of this hydrolysis are significantly influenced by the pH of the solution.

Investigations into the hydrolysis of this compound (4-MP) across a range of pH values have revealed a distinct bell-shaped pH-rate profile, particularly in the acidic to neutral range. research-solution.comnih.gov This type of profile indicates a change in the rate-determining step of the hydrolysis reaction as the pH varies. research-solution.com

A study conducted at 25°C and an ionic strength of 0.5 (maintained with sodium chloride) demonstrated that the solution stability of 4-MP is compromised compared to other imides like 3-methylglutarimide. nih.gov The presence of the tertiary piperazine (B1678402) nitrogen in 4-MP is believed to significantly contribute to its instability over this pH range. nih.gov The maximum degradation rate is observed in the pH range of 2–4. research-solution.com This bell-shaped curve is characteristic of reactions where a change in the rate-determining step occurs, shifting from the formation of a tetrahedral intermediate in weakly acidic conditions to the breakdown of this intermediate in more acidic environments. nih.gov

Interactive Data Table: pH-Dependent Hydrolysis of this compound

| pH | Relative Rate of Hydrolysis | Rate-Determining Step |

| < 2 | Decreasing | Breakdown of the tetrahedral intermediate |

| 2-4 | Maximum | Transition between formation and breakdown |

| > 4 | Decreasing | Formation of the tetrahedral intermediate |

| Data derived from qualitative descriptions in cited literature. research-solution.comnih.gov |

The hydrolysis of this compound proceeds through the formation of a tetrahedral intermediate. research-solution.comnih.gov The specific mechanism and the role of the piperazine nitrogen are dependent on the ionization state of the parent molecule and the intermediate, which is in turn governed by the solution's pH. nih.gov

In the more acidic region of the pH-rate profile (pH < 2), the breakdown of the tetrahedral intermediate is the slower, rate-determining step. nih.gov As the pH increases into the weakly acidic region (pH > 4), the formation of the tetrahedral intermediate becomes the rate-limiting step. nih.gov The peak of the bell-shaped curve, around pH 2-4, represents the transition point where the rates of formation and breakdown of the intermediate are comparable. research-solution.comnih.gov The tertiary piperazine nitrogen is implicated in these hydrolytic pathways, influencing the stability of the molecule and its intermediates. nih.gov

pH-Rate Profiles and Solution Stability Investigations

Radical-Mediated Reactions and Other Advanced Transformations

While hydrolysis is a key degradation pathway, the piperazine-2,6-dione (B107378) scaffold can also be involved in other types of chemical transformations. Although specific studies on radical-mediated reactions of this compound are not extensively detailed in the provided search results, the broader class of piperazine derivatives is known to participate in various synthetic transformations. For instance, the piperazine skeleton is a privileged structure in drug discovery and can be modified through various reactions. nih.gov

The piperazine ring system, in general, can be subjected to reactions such as N-alkylation and N-acylation to create a diverse range of derivatives. nih.gov While not a radical reaction, the versatility of the piperazine core allows for its incorporation into more complex molecules through multi-step syntheses. tandfonline.com The search results did not provide specific examples of radical-mediated reactions directly involving this compound. However, a related solvent, 4-methyltetrahydropyran (4-MeTHP), has shown stability under free-radical conditions and has been used as a solvent for metal hydride-mediated radical reactions. researchgate.net This suggests that cyclic ethers with a methyl group can be stable in such environments, but it does not directly describe the reactivity of the dione.

Structural Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Methylpiperazine-2,6-dione, offering detailed insights into the proton and carbon environments within the molecule.

¹H and ¹³C NMR for Structural Elucidation

¹H NMR: Proton NMR spectra of this compound and its derivatives provide key information about the number of different kinds of protons and their neighboring environments. For the parent compound, the spectrum would show signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts and splitting patterns are characteristic of their positions relative to the nitrogen atoms and carbonyl groups. For example, in derivatives of 1-phenyl-piperazine-2,6-diones, the methyl protons (CH3) typically appear as a singlet around 2.49 ppm. mdpi.com The methylene protons (CH2) on the piperazine ring often appear as distinct doublets due to their diastereotopic nature, with coupling constants around 16.5 Hz. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) structure are particularly deshielded and appear at the downfield end of the spectrum, typically in the range of 166–171 ppm. The chemical shifts of the methyl and methylene carbons provide further confirmation of the structure.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 1-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione | CH3 | 2.497 | s | - |

| CH2 | 3.519 | d | 16.5 | |

| CH2 | 3.601 | d | 16.5 | |

| 1-(4-Chloro-5-ethoxycarbonylmethoxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione | CH3 | 2.493 | s | - |

| CH2 | 3.514 | d | 16.5 | |

| CH2 | 3.581 | d | 16.5 |

Table 2: Representative ¹³C NMR Spectral Data for Piperazinedione Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | Carbon | Chemical Shift (δ) ppm |

|---|---|---|

| Derivative from The Royal Society of Chemistry rsc.org | C=O | 158.7, 153.4 |

| CH3 | 21.1 | |

| Another derivative from The Royal Society of Chemistry rsc.org | C=O | 159.2, 153.4 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOE)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a variety of 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other. sdsu.edu For this compound, COSY would show correlations between the methylene protons on the ring. nih.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. columbia.edu For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For example, it can show a correlation from the methyl protons to the adjacent ring carbons and the carbonyl carbon. nih.govcolumbia.edu

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about which atoms are close to each other in space, which is particularly useful for determining stereochemistry. While less critical for the relatively rigid ring of this compound itself, it can be important for more complex derivatives. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The most prominent feature in the FT-IR spectrum is the strong absorption from the two carbonyl (C=O) groups, which typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.pub The exact position can give clues about the ring strain and electronic environment. Other characteristic absorptions include C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. researchgate.netlibretexts.org The presence of an N-H bond in the parent piperazine-2,6-dione (B107378) would show a characteristic absorption in the 3300 to 3500 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic FT-IR Absorption Bands for Piperazine-2,6-dione Structures This table is interactive. Click on the headers to sort the data.

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Sharp, less intense than O-H pressbooks.pub |

| C-H Stretch (Alkane) | 2850 - 2960 | Strong absorption libretexts.org |

| C=O Stretch (Carbonyl) | 1670 - 1780 | Sharp, intense peak pressbooks.pub |

| C-N Stretch | 1199 - 1323 | Characteristic for piperazine ring researchgate.net |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, C-C and C-H vibrations can be more prominent. The carbonyl stretch is also observable in the Raman spectrum. Computational studies using Density Functional Theory (DFT) can be used to predict and help assign the vibrational modes observed in both FT-IR and FT-Raman spectra. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M+) will correspond to the molecular weight of the compound (128.13 g/mol for this compound). nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing mixtures and can be used to identify this compound in a sample. The retention time in the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. rsc.org The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure of the molecule. nih.gov

Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula for this compound is C₅H₈N₂O₂. Based on this, the calculated molecular weight provides a primary data point for its identification.

Table 1: Molecular Weight of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₂O₂ | PubChem nih.gov |

| Monoisotopic Mass | 128.0586 Da | PubChem nih.gov |

| Average Molecular Weight | 128.13 g/mol | PubChem nih.gov |

In mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of approximately 128. This molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The resulting fragmentation pattern is unique to the molecule's structure.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, a predicted pattern can be inferred based on the functional groups present (a cyclic diamide (B1670390) and a tertiary amine). Key fragmentation pathways for amides and amines include alpha-cleavage (breaking the bond adjacent to the nitrogen atom) and the loss of small neutral molecules like carbon monoxide (CO). libretexts.org For this compound, expected fragment ions could arise from:

Loss of a carbonyl group (CO), leading to a fragment at m/z 100.

Cleavage of the C-C bond adjacent to the N-methyl group. libretexts.org

Ring-opening followed by subsequent fragmentation.

Analysis of these patterns provides unambiguous confirmation of the compound's structure. raco.catvulcanchem.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related piperazine-dione derivatives provides insight into its likely solid-state conformation. mdpi.com For example, the crystal structure of 1,4-Dimethylpiperazine-2,3-dione reveals that the piperazine-dione ring adopts a non-planar, half-chair conformation. researchgate.net It is highly probable that this compound would adopt a similar puckered conformation to minimize steric strain.

A crystallographic analysis would yield precise data points as illustrated in the hypothetical table below, based on data for a related compound. researchgate.net

Table 2: Illustrative Crystallographic Data for a Piperazine-dione Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3781 |

| b (Å) | 9.8712 |

| c (Å) | 12.1306 |

| V (ų) | 706.07 |

| Z (molecules/unit cell) | 4 |

This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard methods used for these purposes.

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical analysis to determine the purity of active pharmaceutical ingredients (APIs) and identify any impurities. chromatographyonline.com For this compound, a reversed-phase HPLC method would be the most common application for purity assessment. unodc.orgescholarship.org

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity levels are often expected to be ≥98% for research-grade chemicals. chemscene.com

Table 3: Typical HPLC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) unodc.org |

| Mobile Phase A | Acidified Water or Buffer (e.g., 0.05% Formic Acid or 20 mM Formate Buffer) chromatographyonline.com |

| Mobile Phase B | Acetonitrile (B52724) unodc.org |

| Flow Rate | 1.0 mL/min unodc.org |

| Detection | UV (e.g., 210-254 nm) or Photo Diode Array (PDA) unodc.org |

| Injection Volume | 10 µL |

This technique is crucial for quality control, ensuring the compound meets required purity specifications before use in further applications.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. The separated spots are visualized, often under UV light. The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot, which will have a distinct Retention Factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) Applications

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of a compound.

In a TGA experiment, the mass of a sample is continuously measured as it is heated at a controlled rate. The resulting TGA curve plots the percentage of mass loss against temperature. This data reveals the temperatures at which the compound decomposes. While specific TGA data for this compound is not available in the searched literature, TGA is a standard characterization method for related heterocyclic compounds and complexes. researchgate.netresearchgate.netacs.org A TGA analysis would provide key information such as the onset temperature of decomposition and whether the decomposition occurs in a single step or multiple stages. This is critical for understanding the compound's thermal stability and potential shelf-life.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are routinely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. acs.org For heterocyclic compounds similar to 4-Methylpiperazine-2,6-dione, the B3LYP functional is frequently used in combination with various basis sets. acs.orgresearchgate.netmdpi.com

The process involves optimizing the molecule's geometry to find a stable conformation. From this optimized structure, numerous electronic properties can be calculated. For instance, in a study of a complex chymase inhibitor containing a 4-methylpiperazine moiety, DFT calculations at the B3LYP/6-31G* level were used to optimize the structure and analyze its electronic properties. mdpi.com Such studies provide a framework for how this compound would be computationally analyzed.

Table 1: Common DFT Functionals and Basis Sets for Piperazine (B1678402) Derivatives

| Method/Basis Set | Application | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization, Vibrational frequencies, NBO analysis | researchgate.netresearchgate.net |

| B3LYP/6-311G(d,p) | Geometry optimization, Electronic properties | researchgate.net |

| B3LYP/6-311+G(d,p) | FMO analysis, Electronic properties | nih.gov |

| B3LYP/6-311** | Geometry optimization, Vibrational spectra | acs.org |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable baseline. Studies on related compounds like 1-Amino-4-methylpiperazine (B1216902) have utilized both HF and DFT methods, allowing for a comparative analysis of the results. nih.govresearchgate.net These comparative studies help in validating the predictions made by different theoretical levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule govern its reactivity, optical characteristics, and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis is key to understanding these aspects.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, suggesting it is easier for an intramolecular charge transfer (ICT) to occur. researchgate.netirjweb.com

In a computational study of a complex inhibitor featuring a 4-methylpiperazine group, the HOMO was found to be scattered over this specific moiety, indicating its tendency to donate electrons. mdpi.com The energy of the HOMO in that compound was calculated to be -5.873 eV, which is indicative of its electron-donating potential. mdpi.com For this compound, the presence of two carbonyl groups (electron-withdrawing) and the methyl group (electron-donating) would significantly influence the energies and distributions of its frontier orbitals.

Table 2: Significance of Frontier Orbital Parameters

| Parameter | Definition | Chemical Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | mdpi.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.deuba.ar

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A high E(2) value signifies a strong electronic delocalization, which contributes to the molecule's stability. researchgate.net This analysis is crucial for understanding hyperconjugative and steric effects. researchgate.net For example, in studies of related piperazine derivatives, NBO analysis has been used to confirm the occurrence of intramolecular charge transfer by quantifying the delocalization energies between donor and acceptor orbitals. researchgate.netnih.gov

HOMO-LUMO Energy Calculations and Charge Transfer Characteristics

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. The piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the "chair" form typically being the most stable. mun.ca

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. mun.ca This process can be initiated using molecular mechanics force fields and then refined with more accurate quantum mechanical methods like DFT. acs.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By simulating the motions of atoms and molecules, MD can reveal information about conformational stability, flexibility, and interactions with other molecules, such as a solvent. researchgate.net For instance, the radius of gyration can be monitored during an MD simulation to assess whether a molecule maintains a stable conformation. researchgate.net While specific MD simulations for this compound are not readily found in the literature, this technique would be essential to understand its structural dynamics, particularly the stability of the piperazine ring's chair conformation and the orientation of the methyl group.

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies elucidating the reaction mechanism for the synthesis of this compound are not extensively detailed in the surveyed literature, the general approach for such an investigation is well-established. The synthesis would likely involve the cyclization of precursors, such as a derivative of N-methylethylenediamine and an oxalic acid derivative.

Computational modeling, primarily using Density Functional Theory (DFT), can be employed to map the potential energy surface of the reaction. This process involves:

Reactant and Product Optimization: Calculating the lowest-energy geometric structures of the starting materials and the final this compound product.

Transition State Searching: Identifying the geometry of the transition state(s) (the highest point on the lowest-energy path between reactants and products). This is a critical step, as the structure of the transition state governs the reaction's kinetics.

For example, in analogous reactions involving the formation of heterocyclic rings, DFT methods like PBE0 or B3LYP with basis sets such as 6-311G(d,p) are used to optimize geometries and calculate single-point energies to construct a detailed reaction pathway. chemeo.com Such analyses provide a molecule-level understanding of bond formation and cleavage, the influence of catalysts, and the thermodynamic and kinetic feasibility of the synthetic route.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data and assigning experimental spectra. By calculating properties like vibrational frequencies and nuclear magnetic resonance chemical shifts, a direct comparison between theoretical and experimental results can be made, which helps to confirm the molecular structure and understand its electronic environment.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups in a molecule. nih.gov DFT calculations are highly effective at predicting the vibrational frequencies of a molecule in its ground state. researchgate.net

The standard methodology involves:

Optimizing the molecular geometry of this compound using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). researchgate.net

Calculating the harmonic vibrational frequencies at the optimized geometry.

Applying a scaling factor to the calculated frequencies. This is necessary because the calculations assume a harmonic oscillator model and are performed on a single molecule in the gas phase, which differs from the anharmonic nature and intermolecular interactions present in experimental solid or liquid states. acs.org

For a molecule like this compound, computational analysis would predict characteristic vibrational modes. While specific data for this exact compound is not available in the cited literature, analysis of related structures provides expected frequency ranges. researchgate.netresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group | Comments |

|---|---|---|---|

| N-H Stretch | ~3400-3500 | Amide (N-H) | A characteristic peak for the secondary amide group. |

| C-H Stretch | ~2900-3100 | Aliphatic (CH₂, CH₃) | Represents the stretching of C-H bonds in the methyl and methylene (B1212753) groups. |

| C=O Stretch | ~1680-1750 | Amide (C=O) | Strong, characteristic absorption bands from the two carbonyl groups in the dione (B5365651) structure. |

| CH₂ Bending (Scissoring) | ~1440-1470 | Methylene (CH₂) | Associated with the bending motions of the CH₂ groups in the piperazine ring. researchgate.net |

| C-N Stretch | ~1200-1350 | Amine/Amide (C-N) | Vibrations associated with the carbon-nitrogen bonds within the ring. researchgate.net |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, crucial for structure elucidation. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR shielding tensors. researchgate.net

The process involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of the molecule. These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, GIAO/DFT calculations would predict the chemical shifts for its unique proton and carbon environments. Based on studies of similar piperazine derivatives, the expected chemical shifts can be estimated. researchgate.netresearchgate.netchemicalbook.com

| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) | Methodology Reference |

|---|---|---|---|

| ¹H | N-CH₃ (Methyl) | ~2.3 - 2.9 | Based on studies of related N-methyl piperazine structures. researchgate.net |

| ¹H | -CH₂- (Methylene) | ~3.0 - 4.0 | Protons on the carbons adjacent to nitrogen and carbonyl groups are expected in this region. |

| ¹H | N-H (Amide) | ~7.5 - 8.5 | The amide proton is typically deshielded and appears downfield. chemicalbook.com |

| ¹³C | N-CH₃ (Methyl) | ~30 - 40 | Typical range for a methyl group attached to a nitrogen. researchgate.net |

| ¹³C | -CH₂- (Methylene) | ~45 - 55 | Methylene carbons within the heterocyclic ring. researchgate.net |

| ¹³C | C=O (Carbonyl) | ~165 - 175 | Carbonyl carbons in an amide or dione environment are significantly deshielded. acs.org |

Computational Vibrational Spectroscopy

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational chemistry provides a route to screen molecules for potential NLO activity by calculating their NLO properties. researchgate.net The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net

Molecules with large hyperpolarizability values are considered promising NLO candidates. DFT calculations are frequently used to compute these properties. Studies on related piperazine derivatives, such as N,N-diethyl-4-methylpiperazine-1-carboxamide and various piperazinium salts, have shown that this class of compounds can exhibit NLO behavior. researchgate.netresearchgate.net These studies often find that charge transfer within the molecule, facilitated by donor and acceptor groups, enhances the NLO response.

For this compound, a computational NLO study would involve:

Optimizing the geometry using a suitable DFT functional (e.g., B3LYP).

Calculating the dipole moment, polarizability, and hyperpolarizability tensors using the optimized geometry, often with a large basis set to accurately describe the electron cloud. researchgate.net

While specific calculations for this compound are not reported in the reviewed literature, the presence of electron-donating (N-methyl, N-H) and electron-withdrawing (carbonyl) groups suggests that it could be a candidate for NLO studies. The table below summarizes findings for a structurally related compound.

| Compound | Method | Property | Calculated Value | Conclusion |

|---|---|---|---|---|

| N,N-diethyl-4-methylpiperazine-1-carboxamide | DFT/B3LYP/6-311G(d,p) | Dipole Moment (μ) | 3.05 Debye | The non-zero hyperpolarizability suggests the molecule may have microscopic NLO activity. researchgate.net |

| Mean Polarizability (α) | 1.08 x 10⁻²³ esu | |||

| First Hyperpolarizability (β) | 1.31 x 10⁻³⁰ esu |

Applications in Chemical Synthesis and Materials Science Excluding Clinical/therapeutic Applications

Role as Versatile Building Blocks in Organic Synthesis

The inherent reactivity and structural framework of 4-methylpiperazine-2,6-dione make it an important starting material or intermediate in the synthesis of more complex molecules.

Construction of Complex Heterocyclic Systems

This compound is utilized as a foundational scaffold for the creation of more elaborate heterocyclic systems. The piperazine-2,6-dione (B107378) core can be chemically modified at its nitrogen and carbon atoms to build fused or substituted heterocyclic structures. For instance, it can be a precursor in the synthesis of bicyclic and tricyclic compounds. mdpi.commdpi.com Researchers have employed N-substituted iminodiacetic acids as building blocks to construct the piperazine-2,6-dione ring system itself. mdpi.com This core can then be further elaborated. For example, derivatives of pyrazino[2,1-b]quinazoline-3,6-dione, a complex heterocyclic system, have been synthesized using piperazine-2,5-diones (a related structure) as starting materials. mdpi.com The reactivity of the dione's carbonyl groups and the secondary amine allows for a variety of chemical transformations, leading to a diverse array of heterocyclic structures with potential applications in various fields of chemistry.

One notable application is in the synthesis of fluorescent dyes. For example, 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione was synthesized from 4-methylpiperazine and a naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative. mdpi.com This compound exhibits fluorescence, and its properties can be tuned by the incorporation of the 4-methylpiperazine moiety. mdpi.com

| Precursor | Reagent | Resulting Heterocyclic System | Reference |

| N-Substituted Iminodiacetic Acids | Various | Piperazine-2,6-dione ring system | mdpi.com |

| 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 4-Methylpiperazine | 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | mdpi.com |

| Piperazine-2,5-diones | Anthranilic acid derivatives | Pyrazino[2,1-b]quinazoline-3,6-dione derivatives | mdpi.com |

Synthesis of Natural Product-Inspired Scaffolds

The piperazine (B1678402) ring is a common motif in many biologically active natural products. nih.govtandfonline.com Consequently, this compound serves as a valuable building block for creating synthetic scaffolds that mimic the core structures of these natural compounds. By incorporating the this compound unit, chemists can generate libraries of novel compounds with potential applications in various areas of chemical research. The synthesis of these natural product-inspired scaffolds often involves multi-step reaction sequences where the piperazine-dione serves as a key intermediate that is further functionalized. For instance, the piperazine scaffold is recognized as a privileged structure in drug discovery due to its wide distribution in biologically active compounds. nih.govtandfonline.com While this article excludes clinical applications, the synthesis of such scaffolds is a significant area of chemical research. The modification of natural products with piperazine moieties is a strategy to create new chemical entities with unique properties. nih.gov

Monomers and Components in Polymer Chemistry

The bifunctional nature of this compound, with its two reactive amine/amide groups, makes it a suitable monomer for polymerization reactions.

Synthesis of Polyimides and Related Polymers

Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. This compound and its derivatives can be used as diamine monomers in the synthesis of polyimides. The polymerization typically involves the reaction of the diamine with a dianhydride. The resulting poly(amic acid) is then chemically or thermally cyclized to form the final polyimide. The incorporation of the piperazine-dione unit into the polymer backbone can influence the properties of the resulting material, such as its solubility, thermal characteristics, and processability. While direct evidence for this compound in large-scale polyimide production is limited in the provided search results, the use of piperazine and its derivatives as monomers is a known strategy in polymer chemistry. researchgate.netgoogle.com

Development of Advanced Materials

The use of this compound as a monomer or a structural component can lead to the development of advanced materials with tailored properties. smolecule.comchemscene.com For example, incorporating this heterocyclic unit into polymer chains can enhance their thermal stability or modify their solubility and processing characteristics. These materials may find applications in areas such as specialty coatings, membranes, and high-performance composites. The synthesis of hyperbranched polymers, for instance, can utilize monomers with multiple reactive sites, and structures related to piperazine-diones can be employed in such complex polymer architectures. zju.edu.cn The development of new materials is an active area of research, and the unique structure of this compound makes it a candidate for creating novel polymers with specific functionalities. bldpharm.com

| Polymer Type | Monomer/Component | Potential Application | Reference |

| Polyimides | Piperazine derivatives | High-performance plastics, coatings | researchgate.netgoogle.com |

| Hyperbranched Polymers | Multifunctional monomers | Nanocarriers, additives | zju.edu.cn |

| Advanced Materials | This compound | Specialty polymers with tailored properties | smolecule.comchemscene.combldpharm.com |

Intermediates in Agrochemical and Industrial Chemical Production

Beyond its use in the synthesis of complex molecules and polymers, this compound and its derivatives serve as important intermediates in the production of various chemicals.

In the agrochemical industry, heterocyclic compounds are frequently used as the core structures for herbicides, insecticides, and fungicides. Research has shown that novel 1-phenyl-piperazine-2,6-diones, synthesized from precursors like methyl N-substituted iminomonoacetate, exhibit herbicidal activity. mdpi.com For example, 1-(4-Chloro-5-ethoxycarbonylmethoxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione and related compounds have been synthesized and evaluated for their potential as herbicides. mdpi.com

In industrial chemical production, piperazine derivatives are used in a variety of applications, including as building blocks for more complex chemical products. While specific large-scale industrial processes utilizing this compound are not extensively detailed in the provided search results, the general utility of piperazine compounds suggests its potential role as an intermediate in the synthesis of various industrial chemicals. vulcanchem.com

| Industry | Application | Example Compound | Reference |

| Agrochemical | Herbicidal activity | 1-(4-Chloro-5-ethoxycarbonylmethoxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione | mdpi.com |

| Industrial Chemicals | Synthesis intermediate | General piperazine derivatives | vulcanchem.com |

Herbicidal Compound Development

The N-substituted phenyl heterocyclic carboxamide group, which includes piperazine-2,6-dione derivatives, is a significant class of herbicides that function as protoporphyrinogen-IX oxidase inhibitors. mdpi.com These herbicides offer advantages such as high resistance to soil leaching and low toxicity to non-target organisms like birds, fish, and mammals. mdpi.com In the search for new herbicidal agents, scientists have synthesized and investigated novel 1-phenyl-piperazine-2,6-diones. mdpi.com

A facile synthetic route has been developed starting from methyl N-substituted iminomonoacetate to produce various 1-phenyl-piperazine-2,6-dione derivatives. mdpi.com The process involves the preparation of an intermediate ester, which is then hydrolyzed to an acid. mdpi.com The target 1-phenyl-piperazine-2,6-diones are obtained by refluxing the acid in acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst. mdpi.com

Among the synthesized compounds, several derivatives incorporating the this compound moiety linked to a substituted phenyl group have been created and tested for herbicidal efficacy. mdpi.com For instance, 1-(4-Chloro-5-ethoxycarbonylmethoxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione and 1-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione were synthesized with yields of 82% and 55% respectively. mdpi.com

Research findings indicate that these compounds exhibit promising post-emergence herbicidal activities, particularly against broadleaf weeds like velvetleaf. mdpi.com The herbicidal effectiveness is influenced by the nature of the substituents on the phenyl ring and the group attached to the nitrogen at position 4 of the piperazine ring. mdpi.com The collective results from these studies show that derivatives such as 2-phenyl-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione displayed significant herbicidal activity. mdpi.com

Table 1: Herbicidal Activity of Selected 1-Phenyl-piperazine-2,6-dione Derivatives Activity is rated on a scale of 0 (no activity) to 100 (total control). Data sourced from MDPI mdpi.com.

| Compound Name | Structure | Target Weed (Velvetleaf) Activity (%) |

| 1-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4-methylpiperazine-2,6-dione | A 1-phenyl-piperazine-2,6-dione derivative with a methyl group at the N4 position. | 85 |

| 1-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione | A 1-phenyl-piperazine-2,6-dione derivative with a methyl group at the N4 position. | 70 |